An In-depth Technical Guide to the Biological Activity and Mechanism of Action of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic Acid and Related Tyrphostin Analogs
An In-depth Technical Guide to the Biological Activity and Mechanism of Action of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic Acid and Related Tyrphostin Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid belongs to the broader class of 2-cyanoacrylate derivatives, which includes compounds known as tyrphostins. While specific data on this exact molecule is limited, extensive research on structurally similar analogs, particularly Tyrphostin AG17, provides a strong predictive framework for its potential biological activities and mechanisms of action. This guide synthesizes the available knowledge on related compounds to offer an in-depth technical overview. The primary anticipated activities include potent antiproliferative effects against a range of cancer cell lines, induction of apoptosis, and cell cycle arrest. Mechanistically, the actions of these compounds are multifaceted, extending beyond simple tyrosine kinase inhibition to include significant disruption of mitochondrial function. This document will detail the known biological effects, elucidate the complex mechanisms of action, provide exemplary experimental protocols for investigation, and present the data in a clear, accessible format for researchers in drug discovery and development.
Introduction: The Therapeutic Potential of 2-Cyanoacrylate Derivatives
The 2-cyanoacrylate scaffold is a key pharmacophore found in a variety of biologically active molecules.[1][2] These compounds, often classified as tyrphostins, were initially designed as inhibitors of protein tyrosine kinases (PTKs), which play crucial roles in cellular signaling pathways regulating growth, differentiation, and proliferation.[3] Overexpression or constitutive activation of certain PTKs is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid shares the characteristic cyanoacrylate moiety and a substituted phenyl ring common to many tyrphostins. Its structural similarity to well-studied compounds like Tyrphostin AG17 suggests a comparable spectrum of biological activities. This guide will explore these activities, focusing on the underlying molecular mechanisms that contribute to their therapeutic potential.
Anticipated Biological Activities
Based on the activities of structurally related compounds, (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid is predicted to exhibit the following biological effects:
Broad-Spectrum Antiproliferative Activity
Tyrphostin analogs, such as AG17, have demonstrated potent growth-inhibitory effects across a wide panel of human tumor cell lines.[4][5] The 50% growth inhibition (GI50) values for AG17 typically range from 0.7 to 4.0 µM.[4] It is plausible that (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid will exhibit similar efficacy.
| Cell Line | Compound | GI50 (µM) | Reference |
| Promyelocytic Leukemia (HL-60) | Tyrphostin AG17 | ~1.5 | [4][5] |
| Human Epidermoid Carcinoma (A431) | Tyrphostin AG17 | 460 (IC50 for EGFR kinase) | [6] |
| Human Breast Cancer (MCF-7) | Tyrphostin AG17 derivatives | 18.3 - 26.3 | [7] |
Induction of Apoptosis and Cell Cycle Arrest
A key mechanism through which tyrphostins exert their anticancer effects is the induction of programmed cell death, or apoptosis. Tyrphostin AG17 has been shown to induce apoptosis in lymphoma cell lines that overexpress the anti-apoptotic protein Bcl-2.[3] This suggests that the compound can overcome resistance to apoptosis conferred by Bcl-2.
Furthermore, these compounds can induce cell cycle arrest, primarily at the G1 phase.[3] This is often accompanied by a reduction in the activity of cyclin-dependent kinase 2 (cdk2), a key regulator of the G1/S transition.[3]
Anti-Adipogenic Properties
Recent studies have explored the role of tyrphostins in metabolic regulation. Tyrphostin AG17 has been shown to inhibit adipogenesis and lipid synthesis in vitro and in vivo.[7] In animal models of diet-induced obesity, administration of AG17 led to decreased fat accumulation and white adipose tissue hypertrophy.[7] This was associated with the activation of caspase-3, suggesting an apoptotic mechanism in adipocytes.[7]
Elucidating the Multifaceted Mechanism of Action
While initially classified as tyrosine kinase inhibitors, the mechanism of action for tyrphostin-like compounds is now understood to be more complex, involving direct effects on mitochondria.
Disruption of Mitochondrial Function
A significant body of evidence points to the mitochondria as a primary target of Tyrphostin AG17.[4][5][8] The compound has been shown to be identical in structure to SF 6847, a known uncoupler of oxidative phosphorylation.[8]
The key mitochondrial effects include:
-
Decreased ATP Synthesis: A rapid and significant decrease in cellular ATP levels is observed within an hour of exposure to AG17.[4][5]
-
Loss of Mitochondrial Membrane Potential: The compound causes a loss of the mitochondrial membrane potential, as demonstrated by the decreased fluorescence of probes like rhodamine 123.[4][5]
-
Ultrastructural Changes: Electron microscopy has revealed ultrastructural changes in mitochondria following treatment with AG17.[4][5]
This disruption of mitochondrial function appears to be a primary driver of the antiproliferative and apoptotic effects, and may occur independently of or in concert with tyrosine kinase inhibition.[4][5]
Caption: Mitochondrial disruption by tyrphostin analogs.
Inhibition of Protein Tyrosine Kinases
While mitochondrial effects are prominent, the inhibition of protein tyrosine kinases remains a relevant mechanism. Tyrphostin AG17 is an inhibitor of the EGF receptor (EGFR) kinase, albeit with a relatively high IC50 value in some cell lines.[6] It also inhibits the PDGF receptor (PDGFR) at lower concentrations.[6]
Caption: Tyrosine kinase inhibition by tyrphostin analogs.
Modulation of Cell Cycle Machinery
The induction of G1 arrest by Tyrphostin AG17 is linked to the modulation of key cell cycle regulatory proteins.[3] Specifically, a marked reduction in cdk2 kinase activity has been observed, without altering the overall protein levels of cdk2 or Bcl-2.[3] This suggests that the compound may interfere with the activation of cdk2, potentially through effects on its regulatory subunits (cyclins) or inhibitors (CKIs).
Recommended Experimental Protocols
To investigate the biological activity of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid, the following experimental workflows are recommended:
Cell Viability and Proliferation Assay
Objective: To determine the cytotoxic and antiproliferative effects of the compound on a panel of cancer cell lines.
Methodology:
-
Cell Culture: Plate cancer cells (e.g., HL-60, MCF-7, A431) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid in culture medium. Add the compound to the cells and incubate for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Use a suitable viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay, to measure the metabolic activity of the cells, which correlates with cell number.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Caption: Workflow for cell viability and proliferation assay.
Mitochondrial Membrane Potential Assay
Objective: To assess the effect of the compound on mitochondrial integrity.
Methodology:
-
Cell Culture and Treatment: Culture cells as described above and treat with the compound for a short duration (e.g., 1-4 hours).
-
Staining: Incubate the cells with a fluorescent mitochondrial membrane potential probe, such as Rhodamine 123 or JC-1.
-
Flow Cytometry Analysis: Harvest the cells and analyze the fluorescence intensity by flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
-
Data Analysis: Quantify the percentage of cells with depolarized mitochondria in the treated versus control groups.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on specific tyrosine kinases.
Methodology:
-
Assay Setup: Use a commercially available kinase assay kit (e.g., for EGFR or PDGFR) that typically employs a purified kinase, a specific substrate, and ATP.
-
Inhibition: Add varying concentrations of (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid to the reaction mixture.
-
Detection: Measure the kinase activity, often through the detection of a phosphorylated product using methods like fluorescence, luminescence, or radioactivity.
-
Data Analysis: Calculate the IC50 value of the compound for the specific kinase.
Conclusion and Future Directions
(2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid, as a member of the tyrphostin family of 2-cyanoacrylate derivatives, holds significant promise as a lead compound for the development of novel therapeutics. Its predicted biological activities, including broad-spectrum antiproliferative effects and induction of apoptosis, are underpinned by a compelling and multifaceted mechanism of action that involves both the inhibition of key signaling kinases and the direct disruption of mitochondrial function. This dual mechanism may offer advantages in overcoming drug resistance.
Future research should focus on the direct experimental validation of these predicted activities for (2Z)-2-cyano-3-(3,4-dichlorophenyl)acrylic acid. Structure-activity relationship (SAR) studies could further optimize the potency and selectivity of this scaffold. Furthermore, in vivo studies in relevant animal models are warranted to evaluate its therapeutic efficacy and safety profile. The anti-adipogenic properties also suggest a potential application in the treatment of metabolic disorders, which merits further investigation.
References
-
Uckun, F. M., et al. (1995). Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria. Cancer Research, 55(13), 2794-9. [Link]
-
AdooQ Bioscience. Tyrphostin A9 (AG-17). [Link]
-
Uckun, F. M., et al. (1995). Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)-malononitrile], Inhibits Cell Growth by Disrupting Mitochondria. Cancer Research, 55(13), 2794-2799. [Link]
-
Porciani, S., et al. (1997). The tryphostin AG17 induces apoptosis and inhibition of cdk2 activity in a lymphoma cell line that overexpresses bcl-2. Cancer Research, 57(12), 2434-9. [Link]
-
Uckun, F. M., et al. (1995). Tyrphostin AG17, [(3,5-Di4ert-butyl-4-hydroxybenzylidene)-malononitrile], Inhibits Cell Growth by Disrupting Mitochondria. Cancer Research, 55(13). [Link]
-
Patsnap. Tyrphostin AG-17. [Link]
-
Zheng, C., et al. (2009). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2351. [Link]
-
Sun, Y., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazole. Molecules, 28(7), 3085. [Link]
- Google Patents. (2009). An improved process for preparation of (2e)-2-cyano-3-(3,4- dihydroxy-5-nitrophenyl)n,n-diethyl-2-propenamide polymorphic form a.
-
Song, H., et al. (2007). Synthesis, Antiviral and Antifungal Bioactivity of 2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties. Molecules, 12(5), 1100-1110. [Link]
-
Blank, I., et al. (2005). In-Depth Mechanistic Study on the Formation of Acrylamide and Other Vinylogous Compounds by the Maillard Reaction. Journal of Agricultural and Food Chemistry, 53(15), 5963-5971. [Link]
-
Doron Scientific. (2023). (E)-2-Cyano-3-(3,4-dihydroxyphenyl)acrylamide. [Link]
-
ResearchGate. (n.d.). Functionalization reactions of (E)-2-cyano-3-(4-hydroxyphenyl)acrylamide 3i. [Link]
-
de Oliveira, J. M. P. R., et al. (2022). The Compound (E)-2-Cyano-N,3-diphenylacrylamide (JMPR-01): A Potential Drug for Treatment of Inflammatory Diseases. Molecules, 27(2), 488. [Link]
-
Passalacqua, K. D., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(7), 4183-4196. [Link]
-
PubChem. (n.d.). 2-Cyano-3-(3,4-dihydroxy-phenyl)-acrylic acid 2-(2-methoxy-phenyl)-ethyl ester. [Link]
-
PubChem. (n.d.). 2-Cyano-3-(3,4-dihydroxyphenyl)acrylic acid 2-[2-cyano-3-(3,4-dihydroxyphenyl)acryloyloxy]ethyl ester. [Link]
-
PubChem. (n.d.). 2-Cyano-3,3-diphenyl-2-propenoic acid. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Antiviral and Antifungal Bioactivity of2-Cyano-acrylate Derivatives Containing Phosphonyl Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tryphostin AG17 induces apoptosis and inhibition of cdk2 activity in a lymphoma cell line that overexpresses bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG17, [(3,5-Di-tert-butyl-4-hydroxybenzylidene)- malononitrile], inhibits cell growth by disrupting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. adooq.com [adooq.com]
- 7. Tyrphostin AG-17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
